3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
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Overview
Description
3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative with a complex structure that includes a phenyl ring, a sulfonamide group, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction of 4-methoxybenzylamine with isopropylamine and a sulfonyl chloride derivative forms the sulfonamide intermediate.
Borylation: The sulfonamide intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as phenylboronic acid, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid moiety’s ability to form reversible covalent bonds with serine proteases.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for enzymes involved in various diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. The sulfonamide group also contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the sulfonamide group.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, similar to the methoxybenzyl group in the target compound.
N-Isopropylsulfonamide: Contains the sulfonamide group but lacks the boronic acid moiety.
Uniqueness
3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is unique due to the combination of the boronic acid moiety and the sulfonamide group, which provides enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound in both research and industrial applications.
Biological Activity
3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, with the molecular formula C17H22BNO5S and a molecular weight of 363.24 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and cancer treatment. This article synthesizes recent findings on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
Recent studies suggest that boronic acids can inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. This inhibition occurs through the formation of reversible covalent bonds with the active site of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains . The specific mechanism involves:
- Binding to β-lactamases : The boronic acid moiety interacts with serine residues in the active site of β-lactamase enzymes.
- Inhibition of enzyme activity : By blocking the active site, the compound prevents the hydrolysis of β-lactam antibiotics, allowing them to exert their antibacterial effects.
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including those resistant to conventional antibiotics. The compound's effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing potent activity against:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Inhibitory effects noted against Escherichia coli and Klebsiella pneumoniae.
The results are summarized in Table 1 below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism appears to involve cell cycle arrest and induction of apoptosis .
Case Studies
- Inhibition of β-lactamases : A study published in Nature highlighted the compound's role in overcoming resistance mechanisms in clinical isolates of bacteria producing Ambler class B β-lactamases . The research demonstrated a significant reduction in bacterial load when combined with standard β-lactam antibiotics.
- Cancer Cell Line Studies : A study conducted by Wu et al. (2017) investigated various derivatives of phenylboronic acids for their anticancer properties. The findings indicated that modifications to the boronic acid structure could enhance biological activity against specific cancer types .
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-7-9-16(24-3)10-8-14)25(22,23)17-6-4-5-15(11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWADLJTLOPWLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675376 |
Source
|
Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-23-9 |
Source
|
Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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